molecular formula C19H17F7O4 B12055829 3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B12055829
M. Wt: 442.3 g/mol
InChI Key: GQONRLKFRLHMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spiro structure and multiple fluorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diol and a ketone under acidic or basic conditions.

    Introduction of the fluorinated phenyl group: This step involves the use of a fluorinated benzene derivative, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, which is coupled to the spirocyclic core through a nucleophilic substitution reaction.

    Final modifications: The propyl group is introduced through alkylation reactions, and the final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chromatographic systems for purification.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Potential use as a probe in biological studies due to its unique fluorinated structure, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The fluorinated phenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure combined with extensive fluorination. This combination imparts unique chemical and physical properties, such as high stability, lipophilicity, and the ability to interact with biological targets in a specific manner.

Properties

Molecular Formula

C19H17F7O4

Molecular Weight

442.3 g/mol

IUPAC Name

3-propyl-3-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C19H17F7O4/c1-2-6-18(15(27)29-17(30-16(18)28)7-4-3-5-8-17)9-11(20)13(22)10(19(24,25)26)14(23)12(9)21/h2-8H2,1H3

InChI Key

GQONRLKFRLHMSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.